molecular formula C22H30N2O3S B2580144 1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine CAS No. 691381-22-3

1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine

Cat. No. B2580144
CAS RN: 691381-22-3
M. Wt: 402.55
InChI Key: MQNGTARHGPIKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine is a chemical compound that has been studied for its potential in various scientific research applications. This compound is commonly referred to as "compound X" in scientific literature. In

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting various signaling pathways involved in cancer cell growth and proliferation. Additionally, this compound may act as an antioxidant, reducing oxidative stress in the brain and protecting against neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine has various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. Additionally, this compound has been shown to reduce oxidative stress in the brain, protecting against neurodegeneration. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurological disorders. Additionally, this compound has been shown to have high yields in synthesis methods. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine. One direction is to further investigate its mechanism of action to fully understand its potential as a therapeutic agent. Additionally, further studies are needed to explore its potential as a treatment for neurological disorders. Finally, future studies may focus on optimizing the synthesis method to increase yield and purity of the compound.

Synthesis Methods

The synthesis of 1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine has been described in various scientific publications. One method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl 2,4-dimethyl-5-nitrobenzenesulfonate, followed by reduction with sodium dithionite and subsequent reaction with piperazine. Another method involves the reaction of 3,4-dimethylphenylhydrazine with 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride, followed by reaction with piperazine. Both methods result in the formation of 1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine with high yields.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine has been studied for its potential in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells, and may be effective in inhibiting tumor growth. Additionally, this compound has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound may have neuroprotective effects and may be effective in reducing oxidative stress in the brain.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-6-27-21-15-22(19(5)13-18(21)4)28(25,26)24-11-9-23(10-12-24)20-8-7-16(2)17(3)14-20/h7-8,13-15H,6,9-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNGTARHGPIKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.